An In-Depth Technical Guide to Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride: A Rigid Scaffold for Advanced Chemical Design
An In-Depth Technical Guide to Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride: A Rigid Scaffold for Advanced Chemical Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Rigidity
In the landscape of modern drug discovery and materials science, the pursuit of molecular scaffolds that offer precise spatial control over functional groups is paramount. Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride (CAS Number: 1818847-46-9) emerges as a compelling, yet underexplored, building block that epitomizes the principle of conformational restriction. Its rigid, three-dimensional cage structure locks the two primary amine functionalities into a fixed orientation, providing a predictable and stable framework for the design of complex molecular architectures.
This guide, intended for the discerning scientist, moves beyond a simple recitation of data. It serves as a technical primer on the synthesis, properties, and potential applications of this unique diamine, grounding its potential in the established utility of rigid bicyclic scaffolds in medicinal chemistry and asymmetric catalysis. While experimental data for this specific molecule is nascent, this document synthesizes available information with established chemical principles to provide a forward-looking perspective on its utility.
I. Core Molecular Identity and Physicochemical Profile
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is the salt form of a saturated bicyclic organic compound. The core bicyclo[2.2.1]heptane (also known as norbornane) framework is a bridged ring system that imparts significant structural rigidity. The placement of the amine groups at the 1 and 4 bridgehead positions creates a molecule with a distinct linear axis.
Chemical Structure and Properties
The fundamental properties of the dihydrochloride salt and its corresponding free base are summarized below. It is critical to note that while some data for the salt is available from commercial suppliers, many properties of the free base are predicted based on computational models due to a lack of published experimental data.
| Property | Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride | Bicyclo[2.2.1]heptane-1,4-diamine (Free Base) | Source(s) |
| CAS Number | 1818847-46-9 | 6600-41-5 | [1][2] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | C₇H₁₄N₂ | [1] |
| Molecular Weight | 199.12 g/mol | 126.20 g/mol | [1] |
| Physical Form | White to yellow solid | Not specified (likely a solid or oil) | [3] |
| SMILES | C1CC2(CCC1(C2)N)N.Cl.Cl | NC12CCC(N)(CC1)C2 | N/A |
| InChI Key | GUDLRYJIDRCXEJ-UHFFFAOYSA-N | OJPPCWGKNSHPEU-UHFFFAOYSA-N | [3] |
| Predicted pKa | Not applicable | 10.90 ± 0.40 | N/A |
| Predicted Boiling Point | Not applicable | 184.8 ± 8.0 °C | N/A |
| Predicted Density | Not applicable | 1.148 ± 0.06 g/cm³ | N/A |
Note: Predicted values are derived from computational algorithms and should be used as estimates pending experimental verification.
II. Synthesis and Purification: A Proposed Strategic Approach
As of this writing, a detailed, peer-reviewed synthesis for Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride has not been published. However, based on established organic chemistry principles and the availability of potential precursors, a plausible multi-step synthetic pathway can be proposed. This route begins with the commercially available bicyclo[2.2.1]heptane-1,4-dicarboxylic acid.
The conversion of the bridgehead carboxylic acid groups to amines can be achieved through classic name reactions that proceed with retention of the carbon skeleton, such as the Hofmann or Curtius rearrangements.
Caption: Proposed synthetic pathway to the target compound.
Step-by-Step Methodologies (Hypothetical Protocol)
The following protocols are illustrative and would require experimental optimization.
Step 1: Synthesis of Bicyclo[2.2.1]heptane-1,4-dicarboxamide
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Activation of Carboxylic Acids: To a solution of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride (2.2 equivalents) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until gas evolution ceases, indicating the formation of the diacyl chloride.
-
Amidation: Carefully add the diacyl chloride solution to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide. Stir vigorously to ensure complete reaction.
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Isolation: The resulting dicarboxamide precipitate can be collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum.
Step 2: Hofmann Rearrangement to Bicyclo[2.2.1]heptane-1,4-diamine
The Hofmann rearrangement converts primary amides to primary amines with one fewer carbon atom and is a viable route for this transformation.[4]
-
N-Bromination: Dissolve the bicyclo[2.2.1]heptane-1,4-dicarboxamide in a cold aqueous solution of sodium hydroxide.
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Rearrangement: Add a solution of bromine in sodium hydroxide dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is typically heated to induce the rearrangement of the N-bromoamide intermediate to the isocyanate, which is subsequently hydrolyzed in situ to the diamine.
-
Extraction: After cooling, the aqueous solution is extracted with an organic solvent (e.g., chloroform or ethyl acetate) to isolate the free diamine. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
Step 3: Formation of Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride
-
Protonation: Dissolve the crude free diamine from the previous step in a suitable solvent such as anhydrous diethyl ether or isopropanol.
-
Precipitation: Add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Purification: The dihydrochloride salt can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be performed for further purification.
III. Spectroscopic Characterization (Predicted)
The absence of published experimental spectra necessitates the use of predictive tools for structural elucidation. The following are predicted NMR chemical shifts for the free base, Bicyclo[2.2.1]heptane-1,4-diamine. These predictions are based on computational algorithms and serve as a guide for researchers.[5][6]
Predicted ¹³C NMR Spectrum
Due to the high symmetry of the molecule, only three distinct signals are expected in the ¹³C NMR spectrum.
| Predicted Chemical Shift (ppm) | Carbon Atom Assignment |
| ~ 55-60 ppm | C1, C4 (Bridgehead carbons bonded to nitrogen) |
| ~ 40-45 ppm | C7 (Methylene bridge carbon) |
| ~ 30-35 ppm | C2, C3, C5, C6 (Ethylene bridge carbons) |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is also expected to be simple due to the molecule's symmetry.
| Predicted Chemical Shift (ppm) | Proton Assignment | Multiplicity |
| ~ 2.5-3.0 ppm | -NH₂ (Amine protons, may be broad and exchangeable) | Broad singlet |
| ~ 1.6-1.8 ppm | Protons on C2, C3, C5, C6 | Singlet |
| ~ 1.4-1.6 ppm | Proton on C7 | Singlet |
Note: The dihydrochloride salt would exhibit downfield shifts for protons near the protonated amine groups.
IV. Applications in Drug Discovery and Beyond: A Scaffold-Based Perspective
While specific biological activities for Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride are not yet documented, its structural features make it a highly attractive scaffold for various applications, particularly in medicinal chemistry and materials science.
A Rigid Scaffold for Rational Drug Design
The concept of using rigid molecular scaffolds is a powerful strategy in drug design to reduce the entropic penalty upon binding to a biological target, thereby potentially increasing potency and selectivity.[7][8][9] The bicyclo[2.2.1]heptane framework is a well-established "privileged scaffold" for its ability to present substituents in well-defined spatial orientations.[10][11]
The diamine at the 1,4-positions can serve as anchor points for building diverse chemical libraries. By functionalizing the primary amines, researchers can explore the chemical space around a target protein's binding pocket with high precision.
Caption: Workflow for utilizing the scaffold in drug discovery.
Potential Therapeutic Areas
-
CNS Disorders: The rigid, non-planar structure is ideal for designing ligands for central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and ion channels, where precise pharmacophore geometry is crucial for activity and selectivity.[12]
-
Enzyme Inhibitors: The diamine can be elaborated into structures that mimic peptide backbones or position functional groups to interact with the active sites of enzymes like kinases or proteases.
-
Asymmetric Catalysis: Chiral derivatives of bicyclic diamines are known to be effective ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
V. Handling, Storage, and Safety
As with any laboratory chemical, proper handling procedures are essential.
-
Safety: Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.[3]
VI. Conclusion and Future Outlook
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride represents a foundational building block with significant untapped potential. Its rigid, well-defined structure offers a solution to the ongoing challenge in medicinal chemistry of controlling molecular conformation. While the current body of literature on this specific molecule is limited, the extensive validation of the bicyclo[2.2.1]heptane scaffold in numerous drug discovery programs provides a strong rationale for its exploration.
Future research will likely focus on the development of efficient and scalable synthetic routes, full experimental characterization of its physicochemical and spectroscopic properties, and the synthesis of compound libraries for screening against a wide range of biological targets. For the innovative scientist, this compound is not just a chemical reagent but a strategic tool for navigating the complexities of molecular recognition and designing the next generation of therapeutics and advanced materials.
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